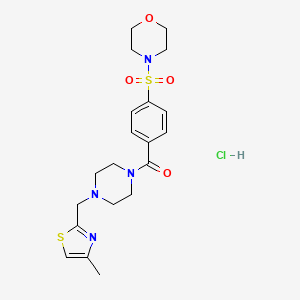
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H27ClN4O4S2 and its molecular weight is 487.03. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
CB1 Receptor Studies
- Inverse Agonist at CB1 Receptors: SR141716A, a compound structurally related to the requested chemical, has been studied as an inverse agonist at human cannabinoid CB1 receptors. This research enhances the understanding of cannabinoid receptor interactions and potential therapeutic applications (Landsman et al., 1997).
Antimicrobial Activities
- Novel Triazole Derivatives: Research on novel 1,2,4-triazole derivatives, which share some structural similarities with the requested chemical, indicates significant antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Structural Analysis
- Synthesis of Dihydropyrimidinone Derivatives: A study on the synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, similar in structure to the requested chemical, adds to the knowledge of chemical synthesis and molecular structures (Bhat et al., 2018).
Analgesic and Pain Reliever Studies
- Novel T-Type Calcium Channel Blocker: A compound structurally similar to the requested chemical, known as HYP-10, has been synthesized and shown promise as an analgesic in rat neuropathic pain models. This contributes to the understanding of pain relief mechanisms (Noh et al., 2011).
PET Imaging Agents in Parkinson's Disease
- Synthesis of PET Imaging Agent: The synthesis of HG-10-102-01, a compound with structural similarities to the requested chemical, for potential use in PET imaging of LRRK2 enzyme in Parkinson's disease, represents a significant advancement in neuroimaging techniques (Wang et al., 2017).
Anticancer Activities
- Triazole Analogues of Piperazine: The synthesis of novel triazole analogues of piperazine, structurally related to the requested chemical, has shown potential in exhibiting anticancer activity, contributing to the development of new cancer treatments (Nagaraj et al., 2018).
Structural and Theoretical Studies
- Novel Bioactive Heterocycle: The synthesis and structural analysis of a bioactive heterocycle containing a morpholino moiety, similar to the requested chemical, adds valuable information on molecular interactions and stability in bioactive compounds (Prasad et al., 2018).
HIV Entry Inhibitors
- CCR5 Receptor-Based Mechanism of Action: Research on the CCR5 receptor-based mechanism of action of novel compounds, structurally related to the requested chemical, contributes to the understanding of HIV entry inhibition, which is vital for HIV/AIDS treatment development (Watson et al., 2005).
特性
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S2.ClH/c1-16-15-29-19(21-16)14-22-6-8-23(9-7-22)20(25)17-2-4-18(5-3-17)30(26,27)24-10-12-28-13-11-24;/h2-5,15H,6-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPHSLDPSGKNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2593577.png)
![3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593579.png)
![N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2593580.png)
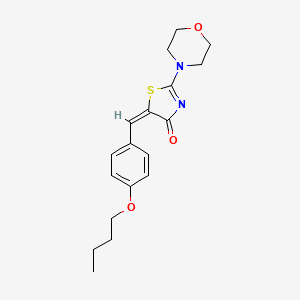
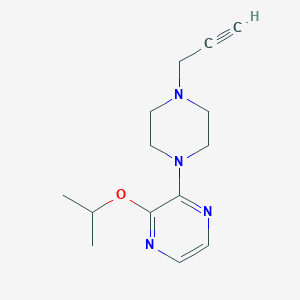
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2593584.png)
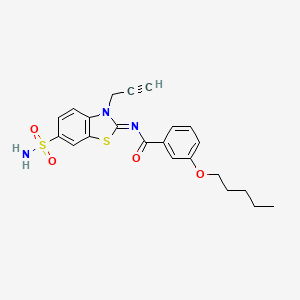
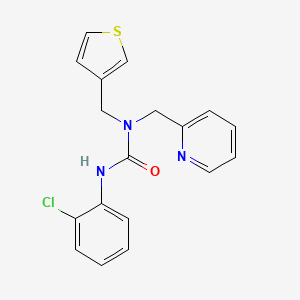
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2593589.png)
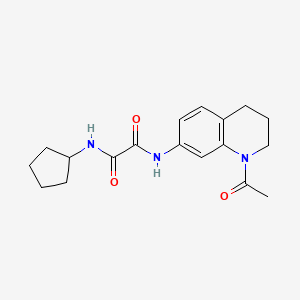
![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)
![(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one](/img/structure/B2593593.png)
![N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B2593594.png)
![3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B2593596.png)